Cas no 2172163-51-6 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylbutanoic acid)

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylbutanoic acid
- 2172163-51-6
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylbutanoic acid
- EN300-1528511
-
- インチ: 1S/C24H25F3N2O5/c1-13(22(31)32)14(2)28-21(30)11-20(24(25,26)27)29-23(33)34-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19-20H,11-12H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)
- InChIKey: IXXXMIAWKSQWPX-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC(NC(C)C(C(=O)O)C)=O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)(F)F
計算された属性
- せいみつぶんしりょう: 478.17155639g/mol
- どういたいしつりょう: 478.17155639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 725
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1528511-0.05g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylbutanoic acid |
2172163-51-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1528511-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylbutanoic acid |
2172163-51-6 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1528511-0.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylbutanoic acid |
2172163-51-6 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1528511-2500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylbutanoic acid |
2172163-51-6 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1528511-100mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylbutanoic acid |
2172163-51-6 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1528511-500mg |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylbutanoic acid |
2172163-51-6 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1528511-0.25g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylbutanoic acid |
2172163-51-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1528511-2.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylbutanoic acid |
2172163-51-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1528511-5.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylbutanoic acid |
2172163-51-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1528511-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]-2-methylbutanoic acid |
2172163-51-6 | 10g |
$14487.0 | 2023-06-05 |
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylbutanoic acid 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylbutanoic acidに関する追加情報
3-{(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylbutanoic Acid: A Comprehensive Overview
The compound 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylbutanoic acid, with the CAS number 2172163-51-6, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a trifluorobutanamido moiety, and a 2-methylbutanoic acid backbone. These structural features contribute to its unique chemical properties and potential applications in drug discovery and chemical synthesis.
The Fmoc group, a well-known protecting group in peptide synthesis, plays a pivotal role in stabilizing the molecule during various chemical reactions. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide coupling reactions. The trifluorobutanamido moiety adds a fluorinated element to the molecule, which is known to enhance lipophilicity and metabolic stability—properties that are highly desirable in drug candidates. The 2-methylbutanoic acid backbone further contributes to the molecule's flexibility and bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. For instance, molecular docking studies have revealed potential binding affinities for certain therapeutic targets, such as protease inhibitors or kinase inhibitors. These findings underscore the compound's potential as a lead molecule in drug development pipelines.
In terms of synthesis, the preparation of 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylbutanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the yield and purity of the final product. Additionally, green chemistry principles have been integrated into the synthesis protocol to minimize environmental impact.
The application of this compound extends beyond pharmaceuticals. Its unique structure makes it a valuable reagent in peptide chemistry and fluorinated compound research. For example, it has been employed as an intermediate in the synthesis of bioactive molecules with enhanced pharmacological profiles.
Recent research has also explored the stereochemical properties of this compound. Stereoisomerism is a critical factor in determining biological activity, and this compound's chiral centers offer opportunities for enantioselective synthesis. Advanced chromatographic techniques have been utilized to isolate and characterize individual enantiomers, paving the way for enantioselective drug design.
In conclusion, 3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4,4-trifluorobutanamido-2-methylbutanoic acid represents a cutting-edge advancement in organic chemistry. Its complex structure, combined with recent research findings, positions it as a promising candidate for various applications in drug discovery and chemical synthesis. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in advancing therapeutic development.
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